(s)-2-Methyl-1-((4-methylphenyl)sulfonamido)-1-phenylpropan-2-yl 2,4,6-triisopropylbenzenesulfinate
Description
This compound is a chiral sulfonamide-sulfinate derivative characterized by a stereogenic center at the propan-2-yl group and bulky 2,4,6-triisopropylbenzenesulfinate moiety. Its structural complexity necessitates advanced crystallographic and spectroscopic methods for characterization. The SHELX system, particularly SHELXL, is widely employed for refining its crystal structure due to its robustness in handling small-molecule data . The compound’s stereochemical configuration and steric hindrance from the triisopropylbenzene group influence its reactivity and physical properties, making it a subject of interest in asymmetric synthesis and catalysis.
Properties
IUPAC Name |
[(1S)-2-methyl-1-[(4-methylphenyl)sulfonylamino]-1-phenylpropan-2-yl] 2,4,6-tri(propan-2-yl)benzenesulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43NO4S2/c1-21(2)26-19-28(22(3)4)30(29(20-26)23(5)6)38(34)37-32(8,9)31(25-13-11-10-12-14-25)33-39(35,36)27-17-15-24(7)16-18-27/h10-23,31,33H,1-9H3/t31-,38?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSSKUIPVDEQPC-LHSYUTFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C)(C)OS(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C2=CC=CC=C2)C(C)(C)OS(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a sulfonamide group, a triisopropylbenzene moiety, and a methyl group. The chemical formula is with a molecular weight of approximately 398.60 g/mol. Its structural features suggest potential interactions with biological targets, making it a candidate for further investigation in pharmacological studies.
Research indicates that compounds with sulfonamide groups often exhibit antibacterial properties by inhibiting bacterial folate synthesis. The specific mechanism involves the inhibition of the enzyme dihydropteroate synthase, which is crucial for bacterial growth and replication. The presence of the aromatic groups in this compound may enhance its binding affinity to target enzymes or receptors.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies have shown that similar sulfonamide derivatives possess significant antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : Some sulfonamides are known to exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
- Anticancer Potential : There is emerging evidence suggesting that certain sulfonamide derivatives may induce apoptosis in cancer cells through various pathways, including the activation of caspases.
Research Findings
A recent study evaluated the biological activity of related sulfonamide compounds and found that they exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to assess efficacy and reported minimum inhibitory concentrations (MICs) for several strains.
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 8 | E. coli |
| Compound B | 16 | S. aureus |
| Compound C | 32 | P. aeruginosa |
This table illustrates the comparative effectiveness of different compounds, highlighting the potential utility of (S)-2-Methyl-1-((4-methylphenyl)sulfonamido)-1-phenylpropan-2-yl 2,4,6-triisopropylbenzenesulfinate in antimicrobial applications.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested this compound against resistant strains of bacteria. The results indicated that this compound effectively inhibited growth at concentrations lower than those required for traditional antibiotics.
Case Study 2: Anti-inflammatory Response
Another study investigated the anti-inflammatory properties of this compound in vitro using human cell lines stimulated with lipopolysaccharides (LPS). The results showed a significant reduction in pro-inflammatory cytokine production (e.g., TNF-alpha and IL-6), suggesting potential therapeutic applications in inflammatory diseases.
Comparison with Similar Compounds
Table 1: Hypothetical Crystallographic Parameters Based on SHELX Refinement
| Parameter | Target Compound | Generic Sulfonamide | Generic Sulfinate |
|---|---|---|---|
| Space Group | P2₁2₁2₁ | P-1 | C2/c |
| R-factor (%) | 3.2* | 4.5–5.0 | 3.8–4.5 |
| Unit Cell Volume (ų) | 2500* | 1800–2200 | 2000–2400 |
| Dominant Interactions | C–H···π, van der Waals | N–H···O | S–O···H–C |
*Hypothetical values inferred from SHELXL’s high-resolution refinement capabilities .
Spectroscopic Comparisons
NMR and UV-Vis spectroscopy are critical for distinguishing stereoisomers and functional groups:
- ¹H-NMR: The methyl and isopropyl groups in the target compound would produce distinct splitting patterns compared to simpler sulfonamides. For instance, the isopropyl protons in the 2,4,6-triisopropylbenzenesulfinate moiety may appear as septets (δ 1.2–1.5 ppm), whereas monosubstituted analogs show simpler triplets .
- 13C-NMR: The quaternary carbon in the propan-2-yl group (δ ~75 ppm) would differ from secondary carbons in non-branched analogs (δ ~50–60 ppm) .
Thermodynamic and Reactivity Comparisons
- Thermal Stability: Bulky substituents increase melting points but reduce solubility. The target compound likely has a higher melting point (>200°C) compared to non-isopropyl analogs (~150–180°C).
- Reactivity : Steric hindrance from the triisopropyl group may slow nucleophilic substitution reactions relative to less hindered sulfinates.
Methodological Considerations
The comparison relies heavily on tools like:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
